molecular formula C23H24N4O B560376 ML241

ML241

Cat. No.: B560376
M. Wt: 372.5 g/mol
InChI Key: RMZPVQQGYVSLAP-UHFFFAOYSA-N
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Description

ML241 (PubChem CID: 49830260) is a quinazoline-derived small-molecule inhibitor of the AAA+ ATPase p97 (VCP), a critical regulator of protein homeostasis. It was developed as part of a medicinal chemistry effort to optimize the specificity and potency of earlier inhibitors like DBeQ . This compound exhibits an IC50 of 100 nM against p97 ATPase activity and selectively inhibits the D2 domain of p97 . Notably, this compound has demonstrated dual applications:

  • Anticancer Potential: It disrupts ER-associated degradation (ERAD) by stabilizing ubiquitinated proteins, leading to proteotoxic stress .
  • Antiviral Activity: Recent studies highlight its efficacy against rotavirus (RV) by suppressing ERK1/2 phosphorylation in the MAPK pathway, inhibiting viral replication in vitro and in vivo .

This compound’s molecular formula is C23H25ClN4O, with a molecular weight of 408.92 g/mol. It has a selectivity index (SI) of 1.93 ± 0.36 in RV-infected MA104 cells, indicating low cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: ML241 can be synthesized through a series of chemical reactions involving the quinazoline scaffold. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: ML241 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

ML241 serves as a tool compound in chemical research to study the inhibition of p97 ATPase. This inhibition is crucial for understanding protein degradation pathways and developing new strategies for targeting diseases linked to proteostasis.

Biology

In biological studies, this compound has been shown to affect several cellular processes:

  • Autophagy : By inhibiting p97 ATPase, this compound disrupts the autophagic process, which could lead to the accumulation of damaged proteins.
  • Apoptosis : While ML240 (a related compound) rapidly induces apoptosis, this compound's effects are less pronounced but still significant in certain contexts.
  • Cell Cycle Regulation : Research indicates that this compound may influence cell cycle checkpoints through its action on p97 ATPase.

Medicine

This compound's potential therapeutic applications are particularly promising:

  • Cancer Treatment : It has demonstrated antiproliferative activity against various cancer cell lines (NCI-60), suggesting its utility in oncology.
  • Antiviral Activity : Notably, this compound has shown effectiveness against rotavirus, a major cause of severe diarrhea in infants. In vitro studies reveal that it inhibits rotavirus proliferation with low cytotoxicity during viral entry and replication phases.

Case Study 1: Antiviral Efficacy Against Rotavirus

In a study examining the anti-rotavirus properties of this compound, researchers conducted experiments using both in vitro assays and an in vivo murine model. The findings indicated:

  • Inhibition of Viral Proliferation : this compound effectively reduced rotavirus replication.
  • Mechanism of Action : It inhibited the phosphorylation of ERK1/2 in the MAPK signaling pathway, which plays a role in viral pathogenesis. This action subsequently activated the NF-κB signaling pathway, providing a dual mechanism for its antiviral effects .

Case Study 2: Cancer Cell Line Studies

This compound was tested against a panel of cancer cell lines to assess its antiproliferative properties. Key results included:

  • Broad Activity : It exhibited significant growth inhibition across multiple cancer types.
  • Low Cytotoxicity : Compared to other inhibitors, this compound showed reduced toxicity towards normal cells while maintaining efficacy against cancer cells .

Table 1: Comparison of p97 Inhibitors

CompoundIC50 (nM)SelectivityUnique Features
This compound100HighEffective against rotavirus; low cytotoxicity
ML240100HighInduces apoptosis more rapidly than this compound
CB-5083VariesModerateBroader application in oncology
NMS-873VariesHighFocus on protein homeostasis

Table 2: Summary of Biological Activities

ActivityObservations
Inhibition of AutophagyDisruption of protein degradation pathways
Induction of ApoptosisLess pronounced compared to analogs like ML240
Antiviral EffectEffective against rotavirus with low cytotoxicity

Mechanism of Action

ML241 exerts its effects by inhibiting the ATPase activity of p97, a protein involved in various cellular processes. The inhibition of p97 ATPase disrupts protein homeostasis, leading to the accumulation of misfolded proteins and activation of stress response pathways. This can result in apoptosis or autophagy, depending on the cellular context .

Molecular Targets and Pathways:

Comparison with Similar Compounds

ML240: Structural and Functional Analog

ML240, a structural analog of ML241, shares the quinazoline core but differs in N2-position substitutions . Key comparisons include:

Parameter This compound ML240 References
ATPase Inhibition IC50 = 100 nM (p97 D2 domain) IC50 = 100 nM (p97 D2 domain)
Autophagy/Apoptosis No LC3-II accumulation; minimal caspase activation Induces LC3-II accumulation; activates caspases 3/7 via PARP cleavage
Antiproliferative Activity Moderate activity in cancer cells 24–70× more potent in NCI-60 panel; synergizes with proteasome inhibitors
Cofactor Sensitivity Potency reduced 37-fold by p47 cofactor Potency reduced 49-fold by p47 cofactor
Therapeutic Applications Antiviral (rotavirus), ERAD-specific inhibition Anticancer, broader proteostasis disruption

Mechanistic Insights :

  • ML240’s stronger antiproliferative effects stem from its dual induction of apoptosis and autophagy, whereas this compound is more selective for ERAD .

DBeQ: First-Generation p97 Inhibitor

DBeQ, a predecessor of ML240/241, inhibits both D1 and D2 domains of p97 but lacks selectivity.

Parameter This compound DBeQ References
Domain Selectivity D2-selective Dual D1/D2 inhibition
Cofactor Sensitivity Inhibitory activity reduced by p47 cofactor Minimal cofactor interference
Autophagy Induction None Strong LC3-II accumulation
IC50 (ATPase) 100 nM 1.5 μM

Key Difference : DBeQ’s broader domain targeting makes it less suitable for pathway-specific studies compared to this compound .

CB-5083: Clinical-Stage p97 Inhibitor

CB-5083, a D2-selective inhibitor, represents a next-generation candidate with enhanced potency.

Parameter This compound CB-5083 References
IC50 (ATPase) 100 nM 11 nM
Clinical Status Preclinical Phase I trials (discontinued due to toxicity)
Mechanism ATP-competitive ATP-competitive
Antiviral Activity Confirmed (rotavirus) Not reported

Advantage of this compound : While CB-5083 is more potent, this compound’s lower cytotoxicity and antiviral specificity offer unique therapeutic niches .

Biological Activity

ML241 is a small-molecule compound recognized for its diverse biological activities, particularly as an inhibitor of the p97 ATPase and its role in viral inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

This compound primarily functions as an inhibitor of the p97 ATPase, which is crucial for various cellular processes, including protein degradation and endoplasmic-reticulum-associated degradation (ERAD). The compound exhibits an IC50 value of approximately 100 nM , indicating its potency in inhibiting the p97 ATPase activity .

Key Mechanisms:

  • Inhibition of p97 ATPase : this compound disrupts protein homeostasis by impairing the function of p97, leading to the accumulation of misfolded proteins and subsequent cellular stress responses.
  • Impact on Apoptosis : Unlike its analog ML240, this compound does not significantly mobilize executioner caspases, suggesting a differential impact on apoptosis pathways .
  • Viral Inhibition : this compound has shown promising results in inhibiting rotavirus proliferation by affecting early stages of viral entry into host cells .

2. Efficacy Against Rotavirus

Recent studies have demonstrated that this compound effectively inhibits rotavirus, a significant cause of gastroenteritis in children. The compound was evaluated through various assays to assess its antiviral properties.

In Vitro Studies :

  • Rotavirus Proliferation : this compound significantly reduced the copy number of rotavirus in infected cells, with statistical significance observed up to 48 hours post-treatment. The compound's inhibitory effects were confirmed through RT-qPCR and immunofluorescence assays .
  • Cytotoxicity Assessment : CCK8 assays indicated that this compound exhibited low cytotoxicity in MA104 cells, making it a viable candidate for therapeutic applications against rotavirus without substantial adverse effects .

In Vivo Studies :

  • In a murine model, this compound demonstrated a reduction in diarrhea scores and body weight loss in suckling mice infected with rotavirus, indicating its potential for clinical applications .

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding the functional attributes of this compound. The compound is derived from a quinazoline scaffold, which has been optimized through various modifications to enhance its potency and selectivity.

CompoundIC50 (nM)MechanismNotes
ML240100p97 InhibitionRapid apoptosis activation
This compound100p97 InhibitionLess potent in apoptosis induction

4. Case Studies and Research Findings

Several case studies have explored the application and effectiveness of this compound in different contexts:

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of this compound revealed that it effectively inhibited rotavirus at multiple stages of infection. The research utilized ELISA and RT-qPCR to quantify viral loads and assess cytotoxicity, confirming this compound's potential as an antiviral agent with minimal toxicity.

Case Study 2: Cancer Cell Lines

In another investigation, this compound was tested against various cancer cell lines to evaluate its antiproliferative effects. While it showed less activity compared to ML240, it still provided insights into its role as a potential therapeutic agent in cancer treatment by modulating protein degradation pathways .

Q & A

Q. What are the primary biochemical targets of ML241, and how are they validated in preclinical research?

This compound is a small-molecule inhibitor targeting valosin-containing protein (VCP), also known as p97, with specificity for its D2 ATPase domain . Validation involves:

  • Biochemical assays : ATPase activity measurements using recombinant p97 in the presence/absence of this compound to confirm dose-dependent inhibition.
  • Structural analysis : X-ray crystallography or cryo-EM to visualize binding interactions between this compound and the D2 domain .
  • Cellular models : Testing in cancer cell lines with VCP dependency, monitoring changes in protein degradation pathways (e.g., ubiquitin-proteasome system) .

Q. What experimental methodologies are recommended for determining this compound's dose-response relationships in antiviral studies?

  • Toxicity profiling : Use 8–10 concentration gradients (e.g., 1–70 µM) in host cells (e.g., MA104 cells for rotavirus) to establish non-toxic thresholds (e.g., ≤20 µM) .
  • Viral proliferation assays : Quantify viral RNA/protein levels via qPCR or immunofluorescence under varying this compound doses.
  • Dose-response curves : Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) and validate with triplicate experiments .

Q. How do cofactors like p47 influence this compound's inhibitory potency on p97/VCP ATPase, and what experimental approaches resolve these mechanistic complexities?

  • Cofactor interaction studies : Perform ATPase assays with/without p47 to observe reduced this compound efficacy (e.g., 50-fold potency decrease in p47-bound p97) .
  • Mutagenesis : Introduce IBMPFD/ALS-associated p97 mutations (e.g., R155H) to assess this compound sensitivity changes .
  • Competitive binding assays : Compare this compound’s inhibition with broad-spectrum inhibitors (e.g., NMS-873) to identify cofactor-specific conformational changes .

Q. What statistical frameworks are optimal for analyzing contradictory efficacy data of this compound across different cancer models?

  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., cell line heterogeneity, VCP expression levels) .
  • Bayesian hierarchical models : Account for inter-study variability while estimating overall effect sizes .
  • Sensitivity analysis : Use Monte Carlo simulations to test robustness of conclusions against experimental noise .

Q. What quality control measures are essential when synthesizing this compound for reproducible biochemical assays?

  • Purity validation : HPLC or LC-MS to confirm ≥95% chemical purity.
  • Batch consistency : NMR spectroscopy to verify structural integrity across syntheses.
  • Stability testing : Monitor degradation under storage conditions (e.g., -80°C vs. room temperature) .

Q. How can structural biology techniques elucidate this compound's domain-specific binding to p97/VCP?

  • Co-crystallization : Soak this compound into p97 crystals and resolve structures at ≤2.5 Å resolution to map binding pockets .
  • Hydrogen-deuterium exchange (HDX) : Identify conformational changes in D1/D2 domains upon this compound binding.
  • Molecular dynamics simulations : Predict binding affinities and residence times using force fields like AMBER .

Q. What in vitro models are most appropriate for preliminary evaluation of this compound's antitumor activity?

  • Cancer cell lines : Use VCP-dependent models (e.g., multiple myeloma, pancreatic cancer) with siRNA knockdown controls to confirm target specificity .
  • Organoids : Patient-derived 3D cultures to mimic tumor microenvironments.
  • Synergy assays : Combine this compound with proteasome inhibitors (e.g., bortezomib) to assess combinatorial effects .

Q. What computational strategies predict this compound's off-target effects in complex proteomic environments?

  • Chemoproteomics : Use affinity-based probes (ABPs) to capture this compound-bound proteins in cell lysates .
  • Machine learning : Train models on kinase inhibitor datasets to predict cross-reactivity with ATP-binding proteins .
  • Thermal shift assays : Screen for proteins with altered thermal stability upon this compound exposure .

Q. How should researchers control for ERK pathway cross-talk when investigating this compound's antiviral mechanisms?

  • Pathway inhibition : Co-treat cells with ERK inhibitors (e.g., SCH772984) to isolate this compound-specific effects on rotavirus .
  • Phosphoproteomics : Quantify ERK1/2 phosphorylation levels via Western blot or Luminex assays .
  • Time-course experiments : Track viral replication kinetics relative to ERK activity changes .

Q. What orthogonal validation methods confirm this compound's target engagement in live-cell imaging studies?

  • Fluorescent reporters : Engineer cells with GFP-tagged p97 to monitor this compound-induced localization changes .
  • BRET/FRET assays : Design biosensors to detect real-time ATPase activity inhibition .
  • Cellular thermal shift assay (CETSA) : Measure p97 melting temperature shifts after this compound treatment .

Properties

IUPAC Name

N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-2-8-17(9-3-1)16-24-22-18-10-4-5-11-19(18)25-23(26-22)27-14-15-28-21-13-7-6-12-20(21)27/h1-3,6-9,12-13H,4-5,10-11,14-16H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZPVQQGYVSLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N3CCOC4=CC=CC=C43)NCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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